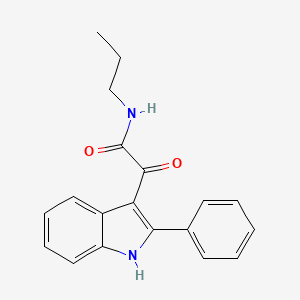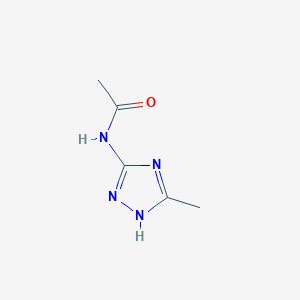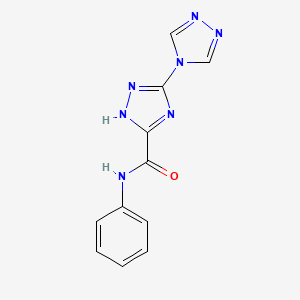![molecular formula C21H14FNO4 B15002997 (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a fluorobenzoyl group and an oxa-aza tetracyclic core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the fluorobenzoyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of appropriate precursors.
Fluorobenzoylation: Introduction of the fluorobenzoyl group using reagents such as 4-fluorobenzoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: stands out due to its unique tetracyclic structure and the presence of a fluorobenzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14FNO4 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C21H14FNO4/c22-13-7-5-12(6-8-13)19(24)18-16-15(20(25)27-21(16)26)17-14-4-2-1-3-11(14)9-10-23(17)18/h1-10,15-18H/t15-,16+,17+,18-/m0/s1 |
InChI Key |
ZVZRUVBRIJRMSO-MLHJIOFPSA-N |
Isomeric SMILES |
C1=CC=C2[C@@H]3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)OC4=O |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=C(C=C5)F)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
![N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide](/img/structure/B15002928.png)
![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15002950.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)

![Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
![tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B15002978.png)
![ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15002985.png)
![ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15002993.png)
![N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine](/img/structure/B15002994.png)

